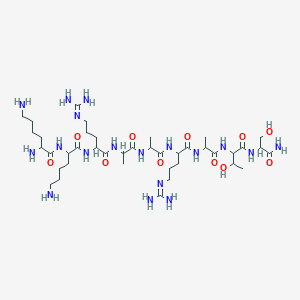

H-LYS-LYS-ARG-ALA-ALA-ARG-ALA-THR-SER-NH2

Vue d'ensemble

Description

2,6-diamino-N-[6-amino-1-[[1-[[1-[[1-[[1-[[1-[[1-[(1-amino-3-hydroxy-1-oxopropan-2-yl)amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]hexanamide is a complex organic compound with a highly intricate structure This compound is characterized by multiple amino groups and a series of hydroxy and oxo functional groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-diamino-N-[6-amino-1-[[1-[[1-[[1-[[1-[[1-[[1-[(1-amino-3-hydroxy-1-oxopropan-2-yl)amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]hexanamide involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of intermediate compounds, which are then sequentially reacted to form the final product. Key steps include:

Formation of Intermediate Amino Acids: The initial step involves the synthesis of amino acids with hydroxy and oxo groups. This is achieved through reactions such as amination and hydroxylation.

Coupling Reactions: The intermediate amino acids are then coupled using peptide bond formation techniques. This step often requires the use of coupling reagents such as carbodiimides.

Protection and Deprotection: Throughout the synthesis, protecting groups are used to prevent unwanted reactions at specific functional groups. These protecting groups are later removed to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently handle the complex sequence of reactions required, ensuring high yield and purity of the final product. The process is optimized to minimize waste and reduce production costs.

Analyse Des Réactions Chimiques

Types of Reactions

2,6-diamino-N-[6-amino-1-[[1-[[1-[[1-[[1-[[1-[[1-[(1-amino-3-hydroxy-1-oxopropan-2-yl)amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]hexanamide undergoes various types of chemical reactions, including:

Oxidation: The hydroxy groups can be oxidized to form corresponding oxo groups.

Reduction: The oxo groups can be reduced back to hydroxy groups.

Substitution: Amino groups can participate in substitution reactions, where one amino group is replaced by another functional group.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of hydroxy groups results in the formation of ketones or aldehydes, while reduction of oxo groups yields alcohols.

Applications De Recherche Scientifique

2,6-diamino-N-[6-amino-1-[[1-[[1-[[1-[[1-[[1-[[1-[(1-amino-3-hydroxy-1-oxopropan-2-yl)amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]hexanamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Studied for its potential role in protein interactions and enzyme inhibition.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of advanced materials and pharmaceuticals.

Mécanisme D'action

The mechanism of action of this compound involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with proteins, affecting their structure and function. The hydroxy and oxo groups can participate in redox reactions, altering the chemical environment within cells. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

2,6-diaminohexanoic acid: A simpler compound with fewer functional groups.

N-(2-aminoethyl)-1,6-diaminohexane: Contains similar amino groups but lacks the hydroxy and oxo groups.

Uniqueness

2,6-diamino-N-[6-amino-1-[[1-[[1-[[1-[[1-[[1-[[1-[(1-amino-3-hydroxy-1-oxopropan-2-yl)amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]hexanamide is unique due to its highly complex structure, which allows for a wide range of chemical reactions and interactions. This complexity makes it a valuable compound for research and industrial applications.

Activité Biologique

The peptide H-LYS-LYS-ARG-ALA-ALA-ARG-ALA-THR-SER-NH2, a synthetic compound composed of 13 amino acids, has garnered interest in various biological applications due to its potential therapeutic properties. This article explores its biological activity, including mechanisms of action, effects on cellular processes, and relevant case studies.

- Molecular Formula : C61H107N23O16

- Molecular Weight : 1418.67 Da

- Purity : 96.2% (HPLC)

The peptide is synthesized in a powdered form and is not intended for human use, primarily designated for laboratory research purposes .

This compound exhibits several mechanisms that contribute to its biological activity:

- Cellular Uptake : The presence of multiple basic amino acids (Lysine and Arginine) enhances the peptide's interaction with cell membranes, facilitating cellular uptake through endocytosis.

- Receptor Interaction : Peptides with similar sequences have been shown to interact with various receptors, potentially modulating signaling pathways involved in growth and immune responses .

- Antimicrobial Activity : Peptides rich in basic residues often display antimicrobial properties by disrupting bacterial cell membranes .

Growth Hormone Release

Peptides with structural characteristics similar to H-LYS-LYS-ARG have been implicated in stimulating growth hormone release. For instance, a related peptide derived from pancreatic tumors demonstrated significant growth hormone-releasing activity in vitro and in vivo . This suggests that H-LYS-LYS-ARG could potentially influence hormone secretion pathways.

Study on Peptide Modifications

In a systematic analysis of peptide modifications, researchers found that substitutions at certain positions could enhance biological activity while maintaining solubility. For example, peptides with multiple positive charges showed improved cellular activity but reduced solubility at higher concentrations . This highlights the importance of sequence optimization for enhancing the therapeutic potential of peptides like H-LYS-LYS-ARG.

Analgesic Peptide Development

A study focused on the design of analgesic peptides revealed that specific structural features are crucial for receptor binding and activity. The findings indicated that the N-terminal modifications significantly impact the binding affinity and biological efficacy of peptide therapeutics . This insight can guide future research on H-LYS-LYS-ARG to optimize its analgesic properties.

Comparative Analysis of Similar Peptides

| Peptide Sequence | Molecular Weight | Biological Activity |

|---|---|---|

| H-LYS-LYS-ARG-Ala-Ala-Arg-Ala-Thr... | 1418.67 Da | Potential growth hormone release |

| H-Tyr-Ala-Asp-Ala-Ile-Phe-Thr... | ~5000 Da | Growth hormone release |

| H-Tyr-d-Ala-Gly-Phe-NH-NH2 | ~800 Da | Opioid receptor affinity |

This table illustrates the diversity in molecular weight and biological activities among peptides with similar structures.

Propriétés

IUPAC Name |

2,6-diamino-N-[6-amino-1-[[1-[[1-[[1-[[1-[[1-[[1-[(1-amino-3-hydroxy-1-oxopropan-2-yl)amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H78N18O11/c1-20(52-36(67)27(14-10-18-50-40(47)48)56-37(68)25(12-6-8-16-42)55-34(65)24(43)11-5-7-15-41)31(62)51-21(2)32(63)54-26(13-9-17-49-39(45)46)35(66)53-22(3)33(64)58-29(23(4)60)38(69)57-28(19-59)30(44)61/h20-29,59-60H,5-19,41-43H2,1-4H3,(H2,44,61)(H,51,62)(H,52,67)(H,53,66)(H,54,63)(H,55,65)(H,56,68)(H,57,69)(H,58,64)(H4,45,46,49)(H4,47,48,50) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDCBNCDCLDMQDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NC(CO)C(=O)N)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H78N18O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70274413 | |

| Record name | Lys-Lys-Arg-Ala-Ala-Arg-Ala-Thr-Ser amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70274413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

987.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119386-39-9 | |

| Record name | Lys-Lys-Arg-Ala-Ala-Arg-Ala-Thr-Ser amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70274413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.